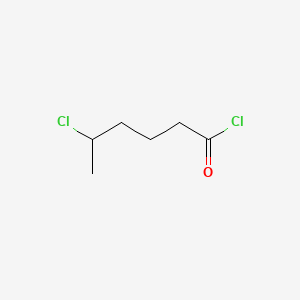

5-Chlorohexanoyl chloride

説明

5-Chlorohexanoyl chloride is a chemical compound with the CAS Number: 99585-01-0 . It has a molecular weight of 169.05 and its IUPAC name is 5-chlorohexanoyl chloride .

Molecular Structure Analysis

The InChI code for 5-Chlorohexanoyl chloride is1S/C6H10Cl2O/c1-5(7)3-2-4-6(8)9/h5H,2-4H2,1H3 . This indicates that the molecule consists of 6 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom .

科学的研究の応用

Use as an Alkylating Agent in Pharmaceutical Synthesis : 5-Chlorovaleroyl chloride (5-CVC), closely related to 5-Chlorohexanoyl chloride, is used as an alkylating agent in the synthesis of pharmaceutical intermediates and active ingredients. Monitoring impurities in 5-CVC is crucial due to its direct impact on the quality of the final product. A GC-FID method was developed for analyzing low-level impurities in 5-CVC, including 5-Chlorohexanoyl chloride (Tang, Kim, Miller, & Lloyd, 2010).

C-H Bond Activation by Metal Oxo Species : Chromyl chloride reacts with cyclohexane to form various compounds, illustrating the potential of 5-Chlorohexanoyl chloride in chemical reactions involving C-H bond activation (Cook & Mayer, 1994).

Production of Acid Chloride Derivatives from Biomass-Derived Compounds : Acid chloride derivatives, including 5-Chlorohexanoyl chloride, can be produced from precursor aldehydes like 5-(chloromethyl) furfural (CMF), suggesting its role in the conversion of biomass into useful chemical intermediates (Dutta, Wu, & Mascal, 2015).

Synthesis and Characterization of New Polymers : New series of thiazole-based polyamides containing diarylidenecyclohexanone moiety were synthesized using different aliphatic and aromatic diacid chlorides, including 5-Chlorohexanoyl chloride. These polymers have potential applications in corrosion inhibition (Aly & Hussein, 2014).

Catalytic Generation of Chlorine Radicals in Chemical Reactions : A study on C(sp3)-H cross-coupling platform demonstrated the catalytic generation of chlorine radicals by nickel and photoredox catalysis, where aryl chlorides like 5-Chlorohexanoyl chloride can be used as both cross-coupling partners and chlorine radical sources (Shields & Doyle, 2016).

Investigation in Electrolysis Processes : The formation of chlorate and perchlorate during electrolysis using Pt/Ti electrodes was investigated, where compounds like 5-Chlorohexanoyl chloride can play a role in understanding the effects of pH and reactive oxygen species in such processes (Jung, Baek, Oh, & Kang, 2010).

Photodegradation Studies : Research on the photodegradation of pentachlorophenol revealed pathways that could be relevant for the study of chlorinated compounds like 5-Chlorohexanoyl chloride (Suegara, Lee, Espino, Nakai, & Hosomi, 2005).

Safety And Hazards

特性

IUPAC Name |

5-chlorohexanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2O/c1-5(7)3-2-4-6(8)9/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMSOSIRNGNUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801311995 | |

| Record name | 5-Chlorohexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chlorohexanoyl chloride | |

CAS RN |

99585-01-0 | |

| Record name | 5-Chlorohexanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99585-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chlorohexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorohexanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B601503.png)

![2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one](/img/structure/B601513.png)